PF-4708671

Description

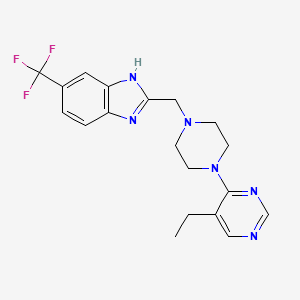

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLPQCAQRNSVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680074 | |

| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255517-76-0 | |

| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255517-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of PF-4708671

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4708671 is a potent and highly specific, cell-permeable small molecule inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] As a critical downstream effector of the mTOR signaling pathway, S6K1 is a key regulator of cell growth, proliferation, protein synthesis, and metabolism.[4] Dysregulation of the mTOR/S6K1 axis is implicated in numerous pathologies, including cancer, metabolic disorders, and neurological diseases, making S6K1 a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Selective S6K1 Inhibition

This compound exerts its biological effects through direct inhibition of the S6K1 kinase activity. It is a piperazinyl-pyrimidine analogue that demonstrates high potency and selectivity for the S6K1 isoform.[1]

Biochemical Potency and Selectivity

In cell-free biochemical assays, this compound exhibits a high affinity for S6K1. The inhibitory activity and selectivity of this compound are summarized in the table below.

| Target Kinase | Inhibition Constant (Ki) | IC50 (Cell-Free) | IC50 (Cell-Based) | Selectivity vs. S6K1 | Reference |

| S6K1 | 20 nM | 160 nM | 0.16 µM (IGF-1 stimulated HEK293 cells) | - | [1][5][6] |

| S6K2 | - | 65 µM | - | ~400-fold | [5] |

| MSK1 | - | 0.95 µM | - | ~4-fold | [5] |

| RSK1 | - | 4.7 µM | - | >20-fold | [5] |

| RSK2 | - | 9.2 µM | - | >20-fold | [5] |

| Akt1, Akt2, PKA, PKCα, PKCϵ, PRK2, ROCK2, SGK1 | Not significantly inhibited | - | - | High | [1] |

Impact on the mTOR Signaling Pathway

This compound acts downstream of the mammalian target of rapamycin complex 1 (mTORC1). In response to growth factors like IGF-1, mTORC1 phosphorylates and activates S6K1. This compound effectively blocks the S6K1-mediated phosphorylation of its downstream substrates, most notably the 40S ribosomal protein S6 (S6).[1][7] This inhibition of S6 phosphorylation disrupts the initiation of protein synthesis.

Interestingly, treatment with this compound has been observed to induce the phosphorylation of S6K1 at its T-loop (Threonine 229) and hydrophobic motif (Threonine 389) sites, which are typically associated with S6K1 activation.[1][2] This paradoxical effect is dependent on mTORC1 activity and suggests that while this compound occupies the ATP-binding pocket to inhibit kinase activity, it may lock the kinase in a conformation that is susceptible to phosphorylation by upstream kinases.[8] Despite this induced phosphorylation, the kinase remains inactive, as evidenced by the lack of downstream S6 phosphorylation.[9] this compound does not directly inhibit the activity of mTORC1.[1]

Figure 1. Simplified mTOR signaling pathway illustrating the inhibitory action of this compound on S6K1.

Off-Target Effect: Mitochondrial Complex I Inhibition

Recent studies have revealed an important off-target effect of this compound: the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[10][11] This inhibition is observed within the same concentration range used to effectively block S6K1 activity and appears to be independent of S6K1 inhibition.[12]

The inhibition of mitochondrial complex I by this compound leads to a rapid increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[10] This activation of AMPK occurs prior to the observed inhibition of S6K1 activity.[10] The activation of AMPK contributes to some of the metabolic effects of this compound, such as increased glucose uptake and decreased hepatic glucose production, which are independent of its effects on S6K1.[10][11]

Figure 2. Off-target effect of this compound on mitochondrial complex I and subsequent AMPK activation.

Experimental Protocols

In Vitro S6K1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published methodologies.

Objective: To determine the in vitro inhibitory activity of this compound against S6K1.

Materials:

-

Recombinant active S6K1 enzyme

-

S6K substrate peptide (e.g., Crosstide: GRPRTSSFAEG)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, S6K substrate peptide, and the desired concentration of this compound or DMSO vehicle control.

-

Initiate the reaction by adding recombinant S6K1 enzyme.

-

Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control.

Cell-Based Western Blot for S6K1 Pathway Inhibition

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of S6K1 and its downstream target S6 in cultured cells.

Objective: To determine the cellular potency of this compound in inhibiting the S6K1 signaling pathway.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

IGF-1

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate HEK293 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the total protein and loading control.

Figure 3. Experimental workflow for assessing this compound activity in a cell-based Western blot assay.

Mitochondrial Complex I Activity Assay

This protocol is a generalized method to measure the activity of mitochondrial complex I.

Objective: To determine the effect of this compound on the enzymatic activity of mitochondrial complex I.

Materials:

-

Isolated mitochondria from cells or tissue

-

Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

-

NADH

-

Ubiquinone analog (e.g., decylubiquinone)

-

Rotenone (a specific complex I inhibitor)

-

This compound

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the desired source using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial preparation.

-

In a spectrophotometer cuvette, prepare a reaction mixture containing assay buffer and the ubiquinone analog.

-

Add a known amount of mitochondrial protein.

-

Add this compound or DMSO (vehicle control) to the respective cuvettes. To determine the specific complex I activity, include a control with rotenone.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time.

-

Calculate the rate of NADH oxidation. The specific complex I activity is the rotenone-sensitive rate of NADH oxidation.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of S6K1. Its high potency and selectivity for S6K1 over other related kinases make it a precise instrument for dissecting the mTOR signaling pathway. However, researchers should be cognizant of its off-target inhibitory effect on mitochondrial complex I, which can independently modulate cellular metabolism through AMPK activation. A thorough understanding of both the on-target and off-target activities of this compound is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comprehensive overview of its mechanism of action and the experimental approaches to study its effects, serving as a foundational resource for professionals in the field.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Targeting Translation Control with p70 S6 Kinase 1 Inhibitors to Reverse Phenotypes in Fragile X Syndrome Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | Autophagy | S6 Kinase | TargetMol [targetmol.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. p70S6 kinase mediates breast cancer cell survival in response to surgical wound fluid stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. merckmillipore.com [merckmillipore.com]

The Impact of PF-4708671 on mTORC1 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. A key downstream effector of mTORC1 is the p70 ribosomal S6 kinase 1 (S6K1), which plays a pivotal role in protein synthesis and cell size control. PF-4708671 has emerged as a potent and highly specific, cell-permeable inhibitor of S6K1, making it an invaluable tool for dissecting the intricate functions of the mTORC1-S6K1 axis.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on mTORC1 signaling, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action of this compound

This compound is a piperazinyl-pyrimidine analog that acts as an ATP-competitive inhibitor of S6K1.[3] It exhibits high selectivity for the S6K1 isoform over other related kinases, including S6K2, RSK (p90 ribosomal S6 kinase), and MSK (mitogen- and stress-activated kinase).[1][2] While it directly inhibits the kinase activity of S6K1, it does not directly affect the activity of mTORC1 itself.[3] An interesting characteristic of this compound is its ability to induce the phosphorylation of S6K1's T-loop and hydrophobic motif, a phenomenon that is dependent on mTORC1 activity.[3][4] This suggests a complex interplay where the inhibitor traps S6K1 in a conformation that is susceptible to upstream phosphorylation even as its own catalytic activity is blocked.

Quantitative Data: Potency and Selectivity of this compound

The efficacy and specificity of a small molecule inhibitor are paramount for its utility in research and potential therapeutic applications. The following tables summarize the key quantitative parameters for this compound.

| Target | Parameter | Value | Assay Conditions |

| S6K1 | K_i | 20 nM | Cell-free assay |

| S6K1 | IC_50 | 160 nM | Cell-free assay |

| S6K1 | IC_50 | 0.16 µM | Isolated from IGF-1 stimulated HEK293 cells |

Table 1: In vitro potency of this compound against S6K1.[1]

| Kinase | IC_50 | Selectivity vs. S6K1 (fold) |

| S6K1 | 160 nM | 1 |

| S6K2 | 65 µM | ~406 |

| RSK1 | 4.7 µM | ~29 |

| RSK2 | 9.2 µM | ~57.5 |

| MSK1 | 0.95 µM | ~6 |

Table 2: Kinase selectivity profile of this compound.[1]

Effects on mTORC1 Signaling Pathway

The primary and most well-characterized effect of this compound is the inhibition of downstream signaling from S6K1. This leads to a number of cellular consequences, including the modulation of protein synthesis and the induction of autophagy.

Inhibition of S6 Ribosomal Protein Phosphorylation

The ribosomal protein S6 (rpS6) is a primary substrate of S6K1. Its phosphorylation is a key event in the stimulation of protein synthesis. This compound effectively prevents the S6K1-mediated phosphorylation of S6 at multiple sites, including Ser235/236 and Ser240/244, in response to growth factors like IGF-1.[3]

Impact on 4E-BP1

4E-BP1 is another major downstream target of mTORC1. While this compound does not directly inhibit mTORC1, the inhibition of S6K1 can lead to feedback activation of upstream signaling pathways, which may indirectly influence 4E-BP1 phosphorylation. However, studies have shown that this compound selectively inhibits S6K1 without directly affecting 4E-BP1 phosphorylation.[5]

Induction of Autophagy

Inhibition of the mTORC1-S6K1 axis is a known trigger for autophagy, a cellular process for the degradation and recycling of cellular components. This compound has been shown to induce autophagy.[3] This is thought to be mediated, at least in part, through the regulation of ULK1, a key kinase in the autophagy initiation complex. While mTORC1 directly phosphorylates and inhibits ULK1 at Ser757, the role of S6K1 in this process is more complex. Inhibition of S6K1 by this compound can lead to the activation of AMPK, which in turn can phosphorylate and activate ULK1 at different sites (e.g., Ser317 and Ser777), thereby promoting autophagy.

Off-Target Effect: AMPK Activation

Recent studies have revealed that this compound can activate AMP-activated protein kinase (AMPK) independently of its S6K1 inhibitory activity.[6][7] This activation is attributed to the inhibition of mitochondrial respiratory chain Complex I, leading to an increase in the cellular AMP/ATP ratio.[6][8] The IC50 for mitochondrial Complex I inhibition was found to be approximately 5 µM.[6]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | S6K1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]

- 8. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]

PF-4708671: A Technical Guide to its Role in the Regulation of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-4708671, a potent and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). S6K1 is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in the regulation of protein synthesis, cell growth, and proliferation.[1] Dysregulation of the mTOR/S6K1 pathway is implicated in various diseases, including cancer and metabolic disorders, making S6K1 a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and S6K1

Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a serine/threonine kinase that is a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to regulate essential cellular processes, with protein synthesis being a major downstream output.[2][4] mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1 directly phosphorylates and activates S6K1, which in turn phosphorylates several downstream targets to promote protein synthesis and cell growth.[2][4][5]

This compound is the first reported cell-permeable and highly specific inhibitor of the S6K1 isoform.[1][6][7] Its specificity allows for the precise dissection of S6K1-dependent signaling events downstream of mTORC1, making it an invaluable tool for research and a potential starting point for the development of novel therapeutics.[1][6]

Mechanism of Action of this compound

This compound acts as a potent inhibitor of S6K1, preventing the phosphorylation of its downstream substrates.[1][7] Notably, it inhibits the S6K1-mediated phosphorylation of the 40S ribosomal protein S6 (rpS6), a key event in the stimulation of protein synthesis.[1][7] While this compound effectively blocks the kinase activity of S6K1, it has been observed to induce the phosphorylation of S6K1 itself at the T-loop and hydrophobic motif, an effect that is dependent on mTORC1.[1][7] This suggests a complex regulatory mechanism where the inhibitor traps S6K1 in a phosphorylated but inactive state. Importantly, this compound does not directly inhibit the activity of mTORC1.[7]

The primary mechanism by which S6K1 regulates protein synthesis involves the modulation of key translation initiation and elongation factors. S6K1 phosphorylates and activates eukaryotic initiation factor 4B (eIF4B), which enhances the helicase activity of eIF4A, a component of the eIF4F complex.[2][4] This activity is crucial for unwinding the 5' untranslated regions (UTRs) of mRNAs, a rate-limiting step for the translation of mRNAs with complex secondary structures, often encoding proteins involved in cell growth and proliferation.[8] Furthermore, S6K1 phosphorylates and promotes the degradation of Programmed Cell Death 4 (PDCD4), a tumor suppressor that inhibits eIF4A activity.[2][4][8] By inhibiting S6K1, this compound is expected to decrease eIF4B phosphorylation and stabilize PDCD4, leading to a reduction in cap-dependent translation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, kinase selectivity, and growth inhibitory effects on various cancer cell lines.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| S6K1 | Ki | 20 nM | [1][7] |

| S6K1 | IC50 (cell-free) | 160 nM | [1][7] |

| S6K1 | IC50 (radioactive kinase assay) | 142.8 nM | [9] |

| S6K2 | IC50 | >400-fold less potent than S6K1 | [7] |

| MSK1 | IC50 | 4-fold less potent than S6K1 | [7] |

| RSK1/2 | IC50 | >20-fold less potent than S6K1 | [7] |

Table 2: Growth Inhibitory IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| G-361 | Melanoma | 2.04 | [10] |

| OE19 | Esophageal Carcinoma | 2.18 | [10] |

| CAL-51 | Breast Cancer | 2.32 | [10] |

| IPC-298 | Melanoma | 2.33 | [10] |

| MDA-MB-453 | Breast Cancer | 2.34 | [10] |

| HCC-78 | Lung Adenocarcinoma | 2.67 | [10] |

| NOS-1 | Osteosarcoma | 3.04 | [10] |

| HSC-39 | Stomach Adenocarcinoma | 3.55 | [10] |

| HuCCT1 | Cholangiocarcinoma | 3.72 | [10] |

| UACC-893 | Breast Cancer | 4.14 | [10] |

| 786-0 | Renal Cell Carcinoma | 4.14 | [10] |

| ALL-PO | Acute Lymphoblastic Leukemia | 4.21 | [10] |

| KM-H2 | Hodgkin's Lymphoma | 4.28 | [10] |

| IST-MEL1 | Melanoma | 4.51 | [10] |

| WM793B | Melanoma | 4.65 | [10] |

| BHT-101 | Thyroid Carcinoma | 5.04 | [10] |

| EoL-1-cell | Eosinophilic Leukemia | 5.12 | [10] |

| KYSE-50 | Esophageal Squamous Cell Carcinoma | 5.61 | [10] |

| OCUB-M | Breast Cancer | 6.04 | [10] |

| FU97 | Stomach Adenocarcinoma | 6.68 | [10] |

| CP50-MEL-B | Melanoma | 6.70 | [10] |

| DSH1 | Bladder Cancer | 7.10 | [10] |

| MV-4-11 | Acute Myeloid Leukemia | 7.13 | [10] |

| DK-MG | Glioblastoma | 7.16 | [10] |

| 647-V | Bladder Cancer | 7.41 | [10] |

Signaling Pathways and Experimental Workflows

The mTOR/S6K1 Signaling Pathway and the Action of this compound

The following diagram illustrates the central role of S6K1 in the mTOR signaling pathway and the point of intervention for this compound. Growth factors and nutrients activate mTORC1, which in turn phosphorylates and activates S6K1. Activated S6K1 then promotes protein synthesis by phosphorylating downstream targets such as rpS6, eIF4B, and PDCD4. This compound directly inhibits the kinase activity of S6K1, thereby blocking these downstream events.

Experimental Workflow: Assessing the Effect of this compound on S6K1 Activity and Protein Synthesis

This workflow outlines the key steps to investigate the impact of this compound on S6K1 signaling and global protein synthesis in a cell-based model.

Detailed Experimental Protocols

In Vitro S6K1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against purified S6K1.[11]

Materials:

-

Recombinant active S6K1 enzyme

-

S6K1 substrate peptide (e.g., KKRNRTLTV)

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer).

-

Master Mix Preparation: Prepare a master mix containing S6K1 enzyme and substrate peptide in Kinase Assay Buffer. Add 5 µL of this master mix to each well.

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Western Blot Analysis of S6K1 Pathway Phosphorylation

This protocol is a general guideline for analyzing the phosphorylation status of S6K1 and its downstream targets in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of S6K1, S6, eIF4B, PDCD4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Example Antibody Dilutions (to be optimized):

-

Phospho-S6K1 (Thr389): 1:1000

-

Total S6K1: 1:1000

-

Phospho-S6 (Ser235/236): 1:2000

-

Total S6: 1:1000

-

Phospho-eIF4B (Ser422): 1:1000

-

Total eIF4B: 1:1000

-

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Global Protein Synthesis using the SUnSET Method

The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis by detecting the incorporation of puromycin into newly synthesized proteins.[6][11][12]

Materials:

-

Cell culture reagents

-

This compound

-

Puromycin

-

Lysis Buffer

-

Western blotting reagents (as described in 5.2)

-

Anti-puromycin antibody

Procedure:

-

Cell Treatment: Treat cells with this compound as described previously.

-

Puromycin Pulse: During the last 10-30 minutes of the treatment period, add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium.

-

Cell Lysis and Western Blotting: Immediately after the puromycin pulse, wash the cells with ice-cold PBS and proceed with cell lysis, protein quantification, SDS-PAGE, and transfer as described in the Western blot protocol.

-

Immunodetection: After blocking, incubate the membrane with an anti-puromycin antibody to detect the puromycylated peptides.

-

Analysis: The intensity of the puromycin signal across the entire lane for each sample is proportional to the rate of global protein synthesis. Quantify the total lane intensity and normalize to a loading control (e.g., actin or tubulin).

Conclusion

This compound is a powerful and specific tool for investigating the role of S6K1 in cellular physiology and disease. Its ability to selectively inhibit S6K1 allows for the detailed study of its downstream signaling pathways, particularly in the context of protein synthesis regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further research into the therapeutic potential of S6K1 inhibition, facilitated by tools like this compound, holds promise for the development of novel treatments for cancer and other diseases characterized by aberrant mTOR/S6K1 signaling.

References

- 1. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mTOR Signaling in Protein Translation Regulation: Implications in Cancer Genesis and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The Translational Regulation in mTOR Pathway | MDPI [mdpi.com]

- 5. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A role for translational regulation by S6 kinase and a downstream target in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-4708671: A Specific S6K1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4708671 is a potent and highly specific, cell-permeable small molecule inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). As a critical downstream effector of the mTOR signaling pathway, S6K1 is a key regulator of cell growth, proliferation, and metabolism. The dysregulation of the mTOR/S6K1 pathway is implicated in numerous diseases, including cancer, diabetes, and cardiac hypertrophy, making S6K1 a compelling target for therapeutic intervention. This compound serves as an invaluable chemical probe for elucidating the specific biological roles of S6K1 and as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound, a piperazinyl-pyrimidine analog, possesses a distinct chemical scaffold that confers its high affinity and selectivity for S6K1.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-((4-(5-ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole | [2] |

| Molecular Formula | C₁₉H₂₁F₃N₆ | [2] |

| Molecular Weight | 390.41 g/mol | [1] |

| CAS Number | 1255517-76-0 | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO (up to 50 mM) and ethanol (up to 50 mM). | [3] |

Mechanism of Action and Biological Activity

This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of S6K1.[3] It exhibits high potency in cell-free assays, with a Ki of 20 nM and an IC50 of 160 nM for the S6K1 isoform.[4][5] A key feature of this compound is its remarkable selectivity for S6K1 over other closely related kinases.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This compound displays a high degree of selectivity for S6K1.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (μM) | Selectivity vs. S6K1 | Reference |

| S6K1 | 0.16 | - | [4] |

| S6K2 | 65 | ~400-fold | [4] |

| MSK1 | 0.95 | ~6-fold | [6] |

| RSK1 | 4.7 | ~29-fold | [6] |

| RSK2 | 9.2 | ~57-fold | [6] |

| Akt1, Akt2, PKA, PKCα, PKCε, PRK2, ROCK2, SGK1 | >10 (minimal inhibition) | >62-fold | [1][4] |

Cellular Activity

In cellular contexts, this compound effectively inhibits the downstream signaling of S6K1. It prevents the S6K1-mediated phosphorylation of the ribosomal protein S6 (S6) in response to growth factors like IGF-1.[5][7] Interestingly, treatment with this compound can lead to an increase in the phosphorylation of S6K1 itself at the T-loop and hydrophobic motif, an effect that is dependent on mTORC1.[1][7] This is thought to be a result of the inhibition of a negative feedback loop.

Signaling Pathway

This compound targets a key node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes and is frequently activated in human cancers.

Figure 1: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro S6K1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is a representative method for determining the in vitro potency of this compound.

Figure 2: A typical workflow for an in vitro S6K1 kinase assay.

Materials:

-

5x Kinase Assay Buffer

-

ATP

-

S6K1 Substrate

-

Recombinant S6K1 enzyme

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

Microplate reader

Procedure:

-

Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and S6K1 substrate.

-

Add the master mix to the wells of a microplate.

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer and add to the appropriate wells. Add vehicle (DMSO) to control wells.

-

Dilute the S6K1 enzyme to the desired concentration in 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding the diluted S6K1 enzyme to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and incubating at room temperature for 45 minutes.

-

Add the Kinase Detection Reagent and incubate for another 45 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for Phospho-S6 Inhibition

This protocol provides a general framework for assessing the cellular activity of this compound by measuring the phosphorylation of S6.

Materials:

-

Cell culture reagents

-

This compound

-

IGF-1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-S6, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293 or a cancer cell line) and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with a growth factor such as IGF-1 for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-S6 and a loading control (e.g., total S6 or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on S6 phosphorylation.

Logical Relationships and Selectivity

The utility of this compound as a research tool is defined by its specific interaction with S6K1.

Figure 3: Logical diagram illustrating the selectivity of this compound.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of S6K1. Its favorable selectivity profile makes it an indispensable tool for dissecting the intricate roles of S6K1 in cellular signaling and disease pathogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to advance the development of next-generation S6K1-targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of organometallic S6K1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]

- 6. Development of Organometallic S6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of PF-4708671: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4708671 is widely recognized as a potent and highly specific inhibitor of p70 ribosomal S6 kinase 1 (S6K1), a critical component of the PI3K/mTOR signaling pathway. With a binding affinity (Ki) of 20 nM and an in vitro half-maximal inhibitory concentration (IC50) of 160 nM against S6K1, it serves as an invaluable tool for dissecting the roles of this kinase in cellular processes such as protein synthesis, cell growth, and metabolism.[1] However, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its off-target effects. This technical guide provides an in-depth analysis of the known off-target activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to aid researchers in the precise interpretation of their experimental results.

Kinase Selectivity Profile

While this compound exhibits remarkable specificity for S6K1, it is not entirely exclusive in its action. Kinase profiling studies have revealed inhibitory activity against a small number of related kinases, albeit at significantly higher concentrations than required for S6K1 inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 / Ki | Selectivity vs. S6K1 (IC50) | Reference(s) |

| S6K1 | 160 nM (IC50), 20 nM (Ki) | - | [1][2][3] |

| MSK1 | 0.95 µM | 4-fold | [2][3] |

| RSK1 | 4.7 µM | >20-fold | [2][3] |

| RSK2 | 9.2 µM | >20-fold | [2][3] |

| S6K2 | 65 µM | 400-fold | [2][3] |

Note: this compound has been reported to not significantly inhibit other AGC kinases, including Akt1, Akt2, PKA, PKCα, PKCϵ, PRK2, ROCK2, and SGK1.[2]

Primary Off-Target Effect: Mitochondrial Complex I Inhibition

The most significant and well-documented off-target effect of this compound is the inhibition of mitochondrial respiratory chain Complex I.[4][5][6] This activity is independent of its action on S6K1 and occurs within the micromolar concentrations often used in cell-based assays.[4][7]

Table 2: Mitochondrial Complex I Inhibition

| Target | IC50 | Cellular Consequence | Reference(s) |

| Mitochondrial Complex I | ~5.2 µM | Activation of AMPK | [4] |

This inhibition of mitochondrial respiration leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][7]

Signaling Pathway: S6K1-Independent AMPK Activation

The inhibition of Mitochondrial Complex I by this compound triggers a signaling cascade that is independent of its primary target, S6K1.

This compound's dual inhibition of S6K1 and Mitochondrial Complex I.

Other Reported Off-Target Activities

Beyond kinase and mitochondrial inhibition, this compound has been shown to induce other cellular responses:

-

Induction of Autophagy : The compound has been noted to induce autophagy, a cellular recycling process.[2] This may be a downstream consequence of AMPK activation or a separate effect.

-

Nrf2 Activation : this compound can activate the transcription factor Nrf2 by promoting the p62-dependent autophagic degradation of Keap1, a negative regulator of Nrf2.[8]

-

Paradoxical S6K1 Phosphorylation : An intriguing observation is that while this compound inhibits S6K1 activity, it can also lead to the increased phosphorylation of S6K1's T-loop and hydrophobic motif in a manner dependent on mTORC1.[1][2][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive)

This protocol is adapted from methodologies used to assess the potency of kinase inhibitors.

Objective: To determine the IC50 of this compound against S6K1 and other kinases.

Materials:

-

Recombinant active kinase (e.g., S6K1, S6K2)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% 2-mercaptoethanol)

-

Substrate peptide (e.g., Crosstide)

-

[γ-32P]ATP

-

This compound serial dilutions

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the specific kinase, and its substrate peptide.

-

Add serial dilutions of this compound or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

Mitochondrial Complex I Activity Assay (Seahorse XF)

This protocol details the measurement of mitochondrial respiration to assess the inhibitory effect on Complex I.[4][10]

Objective: To determine the effect of this compound on mitochondrial Complex I activity.

Materials:

-

Seahorse XF24 or similar extracellular flux analyzer

-

XF cell culture microplates

-

Assay medium (e.g., L-15 medium for non-buffered conditions)

-

This compound

-

Mitochondrial inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler)

-

Cells of interest (e.g., mouse embryonic fibroblasts)

Procedure:

-

Seed cells in an XF cell culture microplate and allow them to adhere overnight.

-

The following day, replace the growth medium with the assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Establish a baseline Oxygen Consumption Rate (OCR) using the Seahorse analyzer.

-

Inject this compound at various concentrations into the wells and measure the change in OCR.

-

To specifically assess Complex I-linked respiration, sequentially inject oligomycin, FCCP, and a combination of rotenone and antimycin A.

-

Calculate the Complex I-dependent respiration by subtracting the OCR after rotenone/antimycin A injection from the basal respiration.

-

Determine the IC50 of this compound for Complex I inhibition by plotting the percentage of inhibition against the compound concentration.

Workflow for assessing Mitochondrial Complex I inhibition.

AMPK Activation Assay (Western Blot)

This protocol is a standard method for detecting the phosphorylation status of AMPK, indicating its activation.[4][11]

Objective: To determine if this compound treatment leads to the activation of AMPK.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at desired concentrations for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.

Conclusion

This compound is a powerful and selective inhibitor of S6K1. However, researchers must be cognizant of its off-target activities, most notably the S6K1-independent inhibition of mitochondrial complex I and subsequent activation of AMPK. These effects are particularly relevant when using the inhibitor at concentrations in the low micromolar range in cell-based assays. By understanding these off-target effects and employing appropriate control experiments, such as using S6K1 knockout/knockdown cells, researchers can more accurately attribute the observed phenotypes to the inhibition of S6K1. This guide provides the necessary data and protocols to facilitate rigorous and well-controlled studies utilizing this compound.

References

- 1. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]

- 8. This compound, a specific inhibitor of p70 ribosomal S6 kinase 1, activates Nrf2 by promoting p62-dependent autophagic degradation of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

PF-4708671: A Technical Guide for the Study of S6K1 Function

Introduction

Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, is a critical downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[3][4] Dysregulation of the mTOR/S6K1 axis is implicated in numerous pathological conditions, including cancer, metabolic disorders like diabetes, and neurodegenerative diseases.[5][6] The development of specific chemical probes to dissect the function of individual kinases within this complex network is paramount for both basic research and therapeutic development.

PF-4708671 was the first reported potent, cell-permeable, and highly specific inhibitor of the S6K1 isoform.[1][7] Its discovery provided researchers with a crucial tool to delineate the specific roles of S6K1 downstream of mTOR, distinguishing its functions from those of other closely related kinases.[8] This guide offers an in-depth technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and critical considerations for its use in studying S6K1.

Mechanism of Action and Specificity

This compound, a piperazinyl-pyrimidine compound, acts as a competitive inhibitor of S6K1.[9][10] It demonstrates remarkable selectivity for the S6K1 isoform over the closely related S6K2 and other kinases within the AGC kinase family, such as Akt, PKA, and ROCK.[11][12] This high degree of specificity is essential for accurately attributing observed biological effects to the inhibition of S6K1.

Interestingly, while this compound effectively blocks the kinase activity of S6K1, it has also been shown to induce the phosphorylation of S6K1's T-loop (Threonine 229) and hydrophobic motif (Threonine 389).[1][8] This seemingly paradoxical effect is dependent on mTOR Complex 1 (mTORC1) but results in a hyperphosphorylated, yet inactive, kinase.[8]

More recent studies have revealed that this compound also possesses S6K1-independent effects, notably the inhibition of mitochondrial complex I.[13][14] This action can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[13][15] Researchers must consider this off-target activity when designing experiments and interpreting data, as AMPK activation can influence many of the same metabolic pathways regulated by S6K1.[13][16]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized across numerous kinase assays. The data below is compiled from in vitro, cell-free assays.

| Kinase Target | Parameter | Value (nM) | Notes |

| S6K1 | IC₅₀ | 160 | Potent inhibition.[1][9][17] |

| S6K1 | Kᵢ | 20 | High binding affinity.[1][17][18] |

| S6K2 | IC₅₀ | 65,000 | ~400-fold less potent than against S6K1.[14][18] |

| MSK1 | IC₅₀ | 950 | ~4-fold less potent than against S6K1.[14][18] |

| RSK1 | IC₅₀ | 4,700 | >20-fold less potent than against S6K1.[9][18] |

| RSK2 | IC₅₀ | 9,200 | >20-fold less potent than against S6K1.[9][18] |

| Other AGC Kinases | IC₅₀ | >10,000 | No significant inhibition of Akt1, Akt2, PKA, ROCK2, etc.[9][12] |

IC₅₀: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.

| Cell Line | Assay Type | Value (µM) |

| BHT-101 | Growth Inhibition | IC₅₀ = 0.82 |

| UACC-893 | Growth Inhibition | IC₅₀ = 5.20 |

| A427 | Growth Inhibition | IC₅₀ = 5.73 |

Cellular growth inhibition data from Selleck Chemicals.[9]

Visualizing S6K1 Signaling and Inhibition

To understand the context in which this compound operates, it is crucial to visualize the relevant signaling pathways.

Caption: The canonical PI3K/Akt/mTORC1 signaling pathway leading to S6K1 activation.

Caption: Dual mechanism of this compound: direct S6K1 inhibition and off-target effects.

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on S6K1 enzymatic activity. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a standardized, luminescence-based method.[19]

Objective: To determine the IC₅₀ of this compound against recombinant S6K1.

Materials:

-

Recombinant active S6K1 enzyme

-

S6K1 substrate (e.g., a specific peptide or recombinant S6 protein)

-

This compound (stock solution in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

-

ADP-Glo™ Kinase Assay reagents (or materials for radiolabeling, e.g., [γ-³²P]ATP and P81 phosphocellulose paper)

-

96-well assay plates

Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control. The final DMSO concentration should not exceed 1%.[19]

-

Reaction Setup: To each well of a 96-well plate, add:

-

Kinase Assay Buffer

-

Recombinant S6K1 enzyme (at a pre-determined optimal concentration)

-

S6K1 substrate

-

Diluted this compound or DMSO control

-

-

Initiation: Start the kinase reaction by adding a solution of ATP to each well. The ATP concentration should ideally be at or near the Kₘ for S6K1 to ensure sensitive detection of competitive inhibitors.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

-

Detection (ADP-Glo™ Method):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's protocol.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects kinase activity.

-

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.

Cell-Based Western Blot Analysis

This protocol is used to assess the effect of this compound on the S6K1 signaling pathway within a cellular context. The primary readout is the phosphorylation status of downstream targets, most commonly the S6 ribosomal protein at Ser235/236 or Ser240/244.

Objective: To confirm that this compound inhibits S6K1 activity in cells by measuring the phosphorylation of its substrate, S6.

Materials:

-

Cell line of interest (e.g., HEK293, MCF7)

-

Cell culture medium and supplements

-

Growth factor for pathway stimulation (e.g., IGF-1, serum)

-

This compound (stock solution in DMSO)

-

Ice-cold PBS and RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Methodology:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve cells overnight to reduce basal pathway activity.

-

Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO vehicle control for 1-2 hours.

-

Stimulate the S6K1 pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.

-

-

Cell Lysis:

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.[22]

-

Incubate the membrane with primary antibody (e.g., anti-phospho-S6) diluted in blocking buffer overnight at 4°C with gentle agitation.[23]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or a loading control (e.g., β-actin).

-

Caption: A standard workflow for Western Blot analysis of S6K1 pathway inhibition.

This compound remains an invaluable and widely used tool for investigating the multifaceted functions of S6K1.[1] Its high potency and specificity allow for the confident dissection of S6K1-dependent cellular processes.[8] However, researchers must remain cognizant of its potential S6K1-independent effects on mitochondrial respiration and AMPK activation, especially when studying metabolic outcomes.[13][15] By employing rigorous experimental design, including appropriate controls and orthogonal approaches, this compound can continue to illuminate the critical role of S6K1 in health and disease.

References

- 1. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. preprints.org [preprints.org]

- 7. [PDF] Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. S6K1 Inhibitor, this compound The S6K1 Inhibitor, this compound controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]

- 11. rndsystems.com [rndsystems.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. cris.tau.ac.il [cris.tau.ac.il]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bio-rad.com [bio-rad.com]

- 21. benchchem.com [benchchem.com]

- 22. ptglab.com [ptglab.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Optimal In Vitro Working Concentration of PF-4708671: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal in vitro working concentration of PF-4708671, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). This document includes a summary of key quantitative data, detailed experimental protocols for common in vitro assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a cell-permeable, ATP-competitive inhibitor of S6K1, a critical downstream effector of the PI3K/mTOR signaling pathway.[1] S6K1 plays a crucial role in regulating cell growth, proliferation, protein synthesis, and metabolism.[1][2] Dysregulation of the mTOR/S6K1 pathway is implicated in various diseases, including cancer and metabolic disorders, making S6K1 a compelling target for therapeutic intervention.[1] this compound is a valuable tool for elucidating the specific functions of S6K1.[1][3]

Quantitative Data Summary

The optimal working concentration of this compound is application-dependent. The following tables summarize its in vitro potency and effective concentrations in various cell-based assays, providing a strong foundation for experimental design.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Notes |

| Ki (S6K1) | 20 nM | Inhibition constant in a cell-free assay.[1][4][5][6][7][8] |

| IC50 (S6K1) | 142.8 nM - 160 nM | Half-maximal inhibitory concentration in cell-free kinase assays.[1][4][5][6][7][8][9] |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 | Selectivity vs. S6K1 |

| S6K2 | 65 µM | ~400-fold |

| MSK1 | 0.95 µM | ~4-fold |

| RSK1 | 4.7 µM | >20-fold |

| RSK2 | 9.2 µM | >20-fold |

| Other AGC kinases (Akt1, Akt2, PKA, PKCα, etc.) | Not significantly inhibited | High |

Data compiled from multiple sources.[4][5][8]

Table 3: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |

| HCT116 | Cell Growth | 10 µM | 2 days | Significant inhibition of proliferation (in combination with OSI-906).[5] |

| 293T | Western Blot (pS6) | Not specified | 3 or 16 hours | Significant reduction in S6 phosphorylation.[9] |

| BHT-101 | Growth Inhibition | IC50 = 0.82 µM | Not specified | Inhibition of cell growth.[4] |

| UACC-893 | Growth Inhibition | IC50 = 5.20 µM | Not specified | Inhibition of cell growth.[4] |

| A427 | Growth Inhibition | IC50 = 5.73 µM | Not specified | Inhibition of cell growth.[4] |

| Primary Hippocampal Neurons | Neurite Outgrowth | 10 µM | Not specified | ~200% increase in neurite outgrowth.[10] |

Signaling Pathway

This compound targets S6K1, a key node in the mTOR signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the efficacy and cellular effects of this compound.

In Vitro S6K1 Kinase Assay

This assay directly measures the inhibitory activity of this compound on purified S6K1.

Caption: Workflow for an in vitro S6K1 kinase assay.

Materials:

-

Purified active S6K1 enzyme

-

S6K1 substrate (e.g., a peptide or recombinant protein S6)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)

-

ATP

-

This compound

-

DMSO (for dissolving this compound)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve final concentrations ranging from low nanomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare reaction mix: In a 96-well plate, add the kinase assay buffer, S6K1 substrate, and ATP.

-

Add inhibitor: Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Initiate reaction: Add the purified S6K1 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.

-

Data analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of S6 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of ribosomal protein S6 (a downstream target of S6K1) in cultured cells.

Materials:

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236 or Ser240/244) and anti-total S6 or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell culture and treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-24 hours).

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary antibody incubation: Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.

-

Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Stripping and re-probing (optional): The membrane can be stripped and re-probed with an antibody against total S6 or a loading control to confirm equal protein loading.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on cell viability and proliferation.

Materials:

-

Cells and culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Conclusion

This compound is a highly selective and potent inhibitor of S6K1, making it an invaluable research tool. The optimal in vitro working concentration varies depending on the specific assay and cell type. For direct enzymatic inhibition, concentrations in the nanomolar range are effective. For cell-based assays, concentrations typically range from the high nanomolar to the low micromolar range. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental context. The protocols provided herein offer a solid starting point for investigating the in vitro effects of this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. In Vitro Kinase Assay Using Immunoprecipitated S6K1 and S6K2 [bio-protocol.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for PF-4708671 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4708671 is a potent and selective, cell-permeable inhibitor of p70 ribosomal S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway.[1][2] Its specificity makes it a valuable tool for elucidating the physiological and pathological roles of S6K1. These application notes provide an overview of the in vivo use of this compound in various mouse models, including oncology, cardiovascular disease, and metabolic disorders. Detailed protocols for common experimental setups are provided to facilitate the design and execution of preclinical research studies.

Mechanism of Action

This compound is a piperazinyl-pyrimidine analog that acts as a specific inhibitor of the S6K1 isoform.[2] It effectively prevents the S6K1-mediated phosphorylation of the S6 ribosomal protein in response to growth factors like IGF-1.[2] While highly selective for S6K1, it has been noted to have off-target effects, including the induction of AMP-activated protein kinase (AMPK) activation through the inhibition of mitochondrial complex I. This dual action may contribute to its overall biological effects.

Signaling Pathway

The mTOR/S6K1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and effects of this compound in various mouse models.

| Non-Small Cell Lung Cancer (NSCLC) Xenograft Model | |

| Mouse Strain | Nude Mice |

| Cell Line | H460 |

| This compound Dosage | 50 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Dosing Schedule | Daily for 1 week |

| Vehicle/Formulation | Not specified in the available literature. A common formulation for in vivo studies is 10% DMSO, 30% PEG400, 0.5% Tween 80, and 5% propylene glycol. |

| Primary Endpoint | Tumor Growth Inhibition |

| Observed Effect | This compound was observed to inhibit tumor growth in this model.[1] |

| Myocardial Infarction (MI) Model | |

| Mouse Strain | Not specified in the available literature. |

| This compound Dosage | 75 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Dosing Schedule | Daily |

| Vehicle/Formulation | Dissolved in ethanol and subsequently diluted in soybean oil.[3] |

| Primary Endpoint | Cardiac function and remodeling |

| Observed Effect | Treatment with this compound improved heart function and reduced aberrant cardiac remodeling following myocardial infarction.[3] |

| High-Fat Diet (HFD) Induced Metabolic Dysfunction Model | |

| Mouse Strain | Not specified in the available literature. |

| This compound Dosage | Not specified in the available literature. |